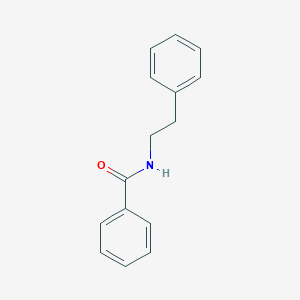
N-phenethylbenzamide
Cat. No. B045167
Key on ui cas rn:
3278-14-6
M. Wt: 225.28 g/mol
InChI Key: DAVRGGJTJDTVQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07767777B2
Procedure details


75.5 g (532 mmol, 1.2 eq.) of P2O5 are added with stirring to a solution of 100.0 g (446 mmol) of N-(2-phenylethyl)benzamide in 375 ml of xylene. 124.1 ml (1.34 mol, 3.0 eq.) of PPCl3 are subsequently added, and the reaction mixture is refluxed with TLC monitoring. When the conversion is complete, the reaction solution is poured while hot onto ice and carefully adjusted to pH=12 using 20% NaOH. The phosphate which precipitates in the process is dissolved by addition of water. The product is subsequently extracted with toluene, converted into the hydrochloride using 1 N HCl and extracted with sufficient water. The aqueous phase is rendered basic again using 20% NaOH with ice-cooling, the reaction product is extracted with toluene, dried over MgSO4 and evaporated to dryness under reduced pressure, giving 89.7 g (432.9 mmol) of a viscous yellow oil, corresponding to 97% of theory.



[Compound]
Name
PPCl3
Quantity
124.1 mL
Type
reactant
Reaction Step Three


Name
Identifiers


|
REACTION_CXSMILES
|
O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[C:15]1([CH2:21][CH2:22][NH:23][C:24](=O)[C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[OH-].[Na+]>C1(C)C(C)=CC=CC=1>[C:25]1([C:24]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[CH2:21][CH2:22][N:23]=2)[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
75.5 g
|
|
Type
|
reactant
|
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Step Two
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)CCNC(C1=CC=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
375 mL
|
|
Type
|
solvent
|
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Step Three
[Compound]
|
Name
|
PPCl3
|
|
Quantity
|
124.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture is refluxed with TLC monitoring
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the reaction solution is poured while hot onto ice
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The phosphate which precipitates in the process
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
is dissolved by addition of water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The product is subsequently extracted with toluene
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with sufficient water
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the reaction product is extracted with toluene
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C1=NCCC2=CC=CC=C12
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 432.9 mmol | |
| AMOUNT: MASS | 89.7 g | |
| YIELD: CALCULATEDPERCENTYIELD | 97.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
